molecular formula C9H13FN4O3S B2390189 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361881-69-6

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2390189
CAS No.: 2361881-69-6
M. Wt: 276.29
InChI Key: QYVFIXUQUZQCDO-UHFFFAOYSA-N
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Description

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a methylpyrazole carbonyl group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the sulfonyl fluoride group .

Scientific Research Applications

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both a piperazine ring and a sulfonyl fluoride group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFIXUQUZQCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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